N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that features a unique combination of cyclopentyl, furan, indole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl-substituted benzaldehyde analogs. This involves reacting 2-acetylfuran with substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors, while the sulfonamide group can interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share the indole nucleus and exhibit similar biological activities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxaldehyde share the furan ring and are used in similar synthetic applications.
Uniqueness
N-cyclopentyl-1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indole-5-sulfonamide is unique due to its combination of cyclopentyl, furan, indole, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclopentyl-1-[(E)-3-(furan-2-yl)prop-2-enoyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(10-7-17-6-3-13-26-17)22-12-11-15-14-18(8-9-19(15)22)27(24,25)21-16-4-1-2-5-16/h3,6-10,13-14,16,21H,1-2,4-5,11-12H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITCYYHWRPWMDO-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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